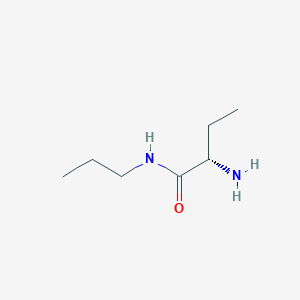

![molecular formula C20H20N4O2 B2486538 [2,3’-ビピリジン]-5-イルメチル)-6-イソプロポキシニコチンアミド CAS No. 2034401-21-1](/img/structure/B2486538.png)

[2,3’-ビピリジン]-5-イルメチル)-6-イソプロポキシニコチンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-([2,3'-bipyridin]-5-ylmethyl)-6-isopropoxynicotinamide, also known as ML240, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. This compound is known to selectively inhibit the activity of a specific protein called BRD4, which is involved in the regulation of gene expression.

科学的研究の応用

もちろんです!ここでは、「N-([2,3'-bipyridin]-5-ylmethyl)-6-isopropoxynicotinamide」(別名「N-({[2,3’-bipyridine]-5-yl}methyl)-6-(propan-2-yloxy)pyridine-3-carboxamide」)という化合物の科学研究用途に関する包括的な分析を紹介します。

配位化学と触媒

[2,3’-ビピリジン]-5-イルメチル)-6-イソプロポキシニコチンアミドは、配位化学において広くリガンドとして使用されています。そのビピリジン部分は、さまざまな金属イオンと安定な錯体を形成することができ、これは触媒において重要です。 これらの金属-リガンド錯体は、鈴木カップリングやスティルカップリングなどのクロスカップリング反応を含む多くの有機反応で触媒として作用することができます 。この化合物は金属中心を安定化させる能力により、触媒プロセス効率と選択性を向上させます。

光物理的および光化学的用途

この化合物のビピリジン構造は、光物理的および光化学的研究に最適な候補です。これは、光収集システムや太陽電池の光増感剤として使用できます。 ビピリジンユニットの遷移金属との配位は、強い発光を示す錯体につながることがあります。これは、発光デバイスやセンサーの開発に役立ちます 。

生物活性と創薬

[2,3’-ビピリジン]-5-イルメチル)-6-イソプロポキシニコチンアミドは、生物学的マクロ分子と相互作用する能力により、医薬品化学において潜在的な用途があります。その構造により、さまざまな生物学的標的に結合することができ、創薬のための有望な足場となっています。 研究によると、ビピリジン誘導体は、抗菌、抗がん、抗炎症作用を示す可能性があります 。この化合物は、新しい治療薬の開発のためにさらに検討することができます。

超分子化学

超分子化学では、この化合物は、非共有結合相互作用を通じて複雑な構造を構築するために使用できます。ビピリジン部分は、水素結合、π-πスタッキング、金属配位に参加することができ、超分子アセンブリの形成を促進します。 これらのアセンブリは、分子認識、センシング、および独自の特性を持つ新素材の開発に用途があります 。

電気化学的用途

[2,3’-ビピリジン]-5-イルメチル)-6-イソプロポキシニコチンアミドの電気化学的特性は、電気化学センサーやデバイスでの使用に適しています。金属と安定な錯体を形成する能力により、電気化学センサーの感度と選択性を向上させることができます。 さらに、その酸化還元活性により、バッテリーやスーパーキャパシタの開発に使用することができます 。

環境化学

この化合物は、汚染物質の検出と除去のための環境化学で適用できます。その金属錯体は、水と空気中の有機汚染物質の分解のための触媒として作用することができます。 さらに、重金属と安定な錯体を形成する能力は、汚染された環境からの重金属の隔離と除去のための材料の開発に利用することができます 。

材料科学

材料科学では、[2,3’-ビピリジン]-5-イルメチル)-6-イソプロポキシニコチンアミドは、特定の特性を持つ新素材の開発に使用できます。金属との配位により、ガス貯蔵、分離、および触媒に用途がある金属有機構造体(MOF)や配位ポリマーが形成される可能性があります。 この化合物の構造的な汎用性により、さまざまな産業用途に合わせて特性を調整した材料を設計することができます 。

分析化学

この化合物の独自の化学的特性により、さまざまな分析物の検出と定量に役立ちます。その金属錯体は、分光法やクロマトグラフィーの手法におけるプローブとして使用できます。 さらに、特定のイオンと安定な錯体を形成する能力は、環境および生物学的モニタリングのための選択的なセンサーの開発に活用できます 。

これらの用途は、さまざまな科学研究分野における[2,3’-ビピリジン]-5-イルメチル)-6-イソプロポキシニコチンアミドの多用途性と可能性を強調しています。各用途は、この化合物の独自の化学構造と特性を活用して、特定の課題に対処し、さまざまな分野における知識を向上させています。

Molecules | Free Full-Text | Recent Progress on the Synthesis of Bipyridine Derivatives Bipyridines: Synthesis, Functionalization and Applications

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

6-propan-2-yloxy-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c1-14(2)26-19-8-6-17(13-23-19)20(25)24-11-15-5-7-18(22-10-15)16-4-3-9-21-12-16/h3-10,12-14H,11H2,1-2H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBFSIXZOQHKWBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC=C(C=C1)C(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2486459.png)

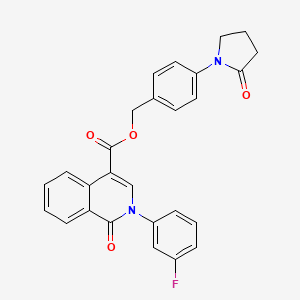

![4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid](/img/structure/B2486460.png)

![[3-(Benzimidazol-1-yl)azetidin-1-yl]-(4-chlorophenyl)methanone](/img/structure/B2486467.png)

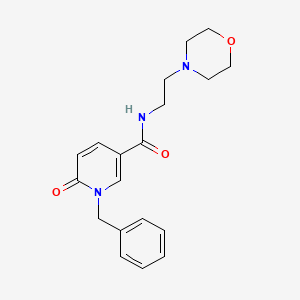

![N-(3,5-dimethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2486468.png)

![3-methoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2486470.png)

![1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-(1H-indol-3-yl)ethan-1-one](/img/structure/B2486471.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pyrazine-2-carboxamide](/img/structure/B2486472.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2486474.png)

![6-Cyclopropyl-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2486477.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-butoxy-N-methylbenzamide](/img/structure/B2486478.png)